molecular formula C10H9BN2O3 B14851780 (2-Phenoxypyrimidin-5-YL)boronic acid

(2-Phenoxypyrimidin-5-YL)boronic acid

Cat. No.: B14851780
M. Wt: 216.00 g/mol
InChI Key: XLGXWUMSDLDZRN-UHFFFAOYSA-N
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Description

(2-Phenoxypyrimidin-5-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a phenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxypyrimidin-5-YL)boronic acid typically involves the coupling of a halogenated pyrimidine derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxypyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of (2-Phenoxypyrimidin-5-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The compound can also interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenoxypyrimidin-5-YL)boronic acid stands out due to its unique combination of a boronic acid group with a phenoxypyrimidine structure. This combination enhances its reactivity and allows for a broader range of applications in organic synthesis, medicinal chemistry, and materials science .

Properties

IUPAC Name

(2-phenoxypyrimidin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BN2O3/c14-11(15)8-6-12-10(13-7-8)16-9-4-2-1-3-5-9/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGXWUMSDLDZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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